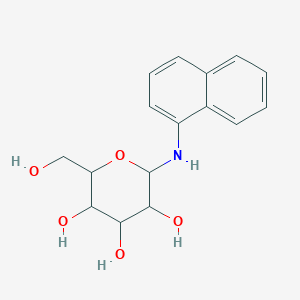

N-1-naphthylhexopyranosylamine

Descripción

N-1-naphthylhexopyranosylamine is a glycosylamine derivative characterized by a hexopyranose sugar moiety (e.g., glucose, galactose) linked via an amine group to a 1-naphthyl aromatic system. The naphthyl group enhances hydrophobicity and π-π stacking interactions, while the hexopyranose backbone provides stereochemical diversity and biocompatibility .

Key structural features include:

- Hexopyranose ring: Typically in the chair conformation, with hydroxyl groups contributing to hydrogen bonding.

- Naphthylamine linkage: The 1-naphthyl group introduces steric bulk and aromaticity, influencing solubility and reactivity.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-(naphthalen-1-ylamino)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c18-8-12-13(19)14(20)15(21)16(22-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-21H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZPBBOEFJXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Differences :

- Reactivity: The sulfonamide group in 17c enables anion exchange and electrochemical activity, whereas the hexopyranosylamine’s hydroxyl/amine groups favor hydrogen bonding and chiral recognition.

- Stereochemistry: N-1-naphthylhexopyranosylamine has multiple stereocenters (from hexopyranose), unlike the planar pyridine-sulfonamide system in 17c.

2.2. Comparison with Other Glycosylamines

| Compound | Hexose Type | Aromatic Group | Key Applications |

|---|---|---|---|

| N-1-naphthylhexopyranosylamine | Glucose/Galactose | 1-naphthyl | Glycosidase inhibition |

| N-phenylglucosylamine | Glucose | Phenyl | Model for glycoconjugate studies |

| N-benzylgalactosylamine | Galactose | Benzyl | Drug delivery carriers |

Thermodynamic Stability :

Naphthyl derivatives exhibit higher thermal stability (Tₐ ~140–160°C) compared to phenyl analogs (Tₐ ~120–140°C) due to enhanced π-stacking .

Research Findings and Limitations

- Synthetic Challenges: Unlike 17c, which uses straightforward sulfonylation, N-1-naphthylhexopyranosylamine requires precise glycosylation conditions to avoid hydrolysis of the glycosidic bond.

- Electrochemical Behavior : Compound 17c demonstrated anion conductivity (σ ~10⁻³ S/cm) in polymer matrices , whereas glycosylamines are less studied in this context but show promise in bioelectrochemistry.

- Biological Activity : Naphthyl-substituted glycosylamines are hypothesized to inhibit glycosidases (e.g., α-glucosidase) more effectively than phenyl derivatives due to stronger hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.